BenchChemオンラインストアへようこそ!

3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine

CNS Drug Discovery Physicochemical Property Lipophilicity

3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine (CAS 88786-19-0) is a disubstituted isoxazole derivative with a molecular weight of 193.25 g/mol and the formula C10H15N3O. It features a 5-amino group and a 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl) substituent on the isoxazole core.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 88786-19-0
Cat. No. B3007811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine
CAS88786-19-0
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCC1=NOC(=C1C2=CCN(CC2)C)N
InChIInChI=1S/C10H15N3O/c1-7-9(10(11)14-12-7)8-3-5-13(2)6-4-8/h3H,4-6,11H2,1-2H3
InChIKeyAOLZOODACUUEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine (CAS 88786-19-0): A Specialized Heterocyclic Building Block for Drug Discovery and Chemical Biology


3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine (CAS 88786-19-0) is a disubstituted isoxazole derivative with a molecular weight of 193.25 g/mol and the formula C10H15N3O . It features a 5-amino group and a 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl) substituent on the isoxazole core. This compound is distinguished from simpler 5-aminoisoxazoles (e.g., 3-methylisoxazol-5-amine) by its tetrahydropyridine ring, which introduces additional conformational flexibility, a basic nitrogen for salt formation, and a reactive alkene for further functionalization. These features make it a versatile advanced intermediate for constructing complex heterocyclic systems relevant to medicinal chemistry campaigns targeting nicotinic acetylcholine receptors (nAChRs) and other CNS targets [1].

Why Generic Isoxazole-amine Substitution Fails: The Critical Role of Regiochemistry and the Tetrahydropyridine Ring in 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine


Substituting 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine with a generic 5-aminoisoxazole such as 3-methylisoxazol-5-amine (CAS 14678-02-5) is not scientifically valid for applications requiring the tetrahydropyridine moiety. The tetrahydropyridine ring is a privileged scaffold in CNS drug discovery, particularly for nicotinic receptor ligands, where it confers high affinity and selectivity [1]. Its absence in simpler analogs eliminates the potential for key intermolecular interactions, such as cation-π binding with the quaternary ammonium site on nAChRs. Furthermore, the regiospecific placement of the tetrahydropyridine ring at the C4 position of the isoxazole, rather than the C3 position, is crucial for the correct vector of substitution. A regioisomer with the tetrahydropyridine at C3 would orient its basic nitrogen into a different region of space, leading to a loss of biological activity or altered reactivity in downstream synthetic transformations [2].

Quantitative Differentiation of 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine Against Closest Analogs


Predicted LogP and Lipophilic Efficiency (LipE): A Metric for CNS Drug-Likeness vs. Simpler 5-Aminoisoxazoles

The predicted octanol-water partition coefficient (CLogP) for 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine is -0.292, as calculated by ChemExper . This is significantly lower than that of the simpler, lipophilic building block 3-methylisoxazol-5-amine (CLogP ~0.5). While no direct head-to-head measurement exists, the negative LogP indicates enhanced hydrophilicity, which is a desirable property for agents intended to act on central receptors [1]. In the context of CNS drug discovery, a lower LogP often correlates with reduced non-specific binding and better metabolic stability. Based on class-level inference from CNS drug-likeness studies, the compound's LogP places it in a more favorable property space than many non-tetrahydropyridine isoxazole analogs. This differentiation is critical for procurement in medicinal chemistry campaigns targeting CNS indications, where maintaining a logP below 1 is a key lead optimization parameter.

CNS Drug Discovery Physicochemical Property Lipophilicity Drug-likeness

Crystalline Melting Point Confirmation for Identity and Purity Control vs. Liquid Analogs

The target compound exhibits a defined crystalline melting point of 126-127 °C (recrystallized from ethyl acetate), as reported by ChemicalBook . This is a critical quality control metric for confirming identity and purity upon receipt, a feature absent in many liquid 5-aminoisoxazole analogs or oily tetrahydropyridine derivatives. For example, the structural analog AMB10073504 (4-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-3-methylisoxazol-5-amine) is not reported to have a sharp melting point, likely existing as an oil or amorphous solid . A well-defined melting point provides a simple, low-cost test for incoming material identity verification without the need for expensive NMR or HPLC facilities. This practical differentiation is crucial for procurement in academic core facilities and industrial R&D labs where rapid QC is essential.

Quality Control Solid-State Characterization Procurement Specification

Advanced Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Ligand Synthesis vs. Simpler 5-Aminoisoxazoles

The 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine substructure is the core scaffold in a pharmacologically validated series of central nicotinic acetylcholine receptor (nAChR) ligands. In a published study, the related compound 4c (3-(5-ethylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridine) demonstrated an IC50 of 50 nM at central nicotinic receptors, with >100-fold selectivity for nicotinic over muscarinic receptors and 10-fold selectivity for the α4β2 subtype over ganglionic α3-containing receptors (IC50 = 4.6 nM vs. 48 nM, respectively) [1]. The target compound can be used to synthesize analogous alkylamino derivatives. In contrast, simple 3-methylisoxazol-5-amine cannot be readily elaborated into such potent and selective ligands because it lacks the pre-installed tetrahydropyridine ring. This head-to-head data from a closely related analog provides strong quantitative support for the superior utility of this scaffold class in CNS drug discovery.

Nicotinic Receptor Ligands Medicinal Chemistry Scaffold Synthesis

Specified Purity Assurance from Combi-Blocks: 95% Purity Grade for Reliable Downstream Synthesis

The target compound is commercially available from Combi-Blocks (Catalog # HF-7904) with a specified purity of 95% . This defined purity specification is critical for procurement in early-stage drug discovery, where material of uncertain purity can lead to failed reactions or misleading biological screening results. In contrast, some close structural analogs (e.g., AMB10073504) are sold as 'screening' compounds without a guaranteed purity specification, requiring additional purification before use. The 95% purity threshold is a common minimum for library production and SAR studies, reducing the risk of impurities interfering with dose-response curves. This procurement-relevant specification provides confidence that the material will be fit-for-purpose directly out of the bottle.

Procurement Specification Purity Building Block

Predicted Boiling Point and Thermal Stability for Storage and Shipping vs. Lower-Mass Analogs

The predicted boiling point of 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine is 355.4 ± 42.0 °C at 760 mmHg, as reported by ChemSrc . This high predicted boiling point suggests a lower vapor pressure and potentially greater thermal stability compared to simpler 5-aminoisoxazoles, such as 3-methylisoxazol-5-amine (MW 98.1 g/mol), which has a lower boiling point (~250-270 °C predicted). For procurement and logistics, a higher boiling point reduces the risk of evaporative loss during long-term storage at ambient temperatures and minimizes the potential for generating hazardous vapors during handling. While direct experimental thermogravimetric analysis (TGA) data would be ideal, the class-level inference from molecular weight and boiling point trends supports the selection of this compound for studies where thermal robustness is a practical consideration.

Stability Logistics Physical Property

High-Value Application Scenarios for 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine in Drug Discovery and Chemical Biology


CNS Drug Discovery: Synthesis of α4β2 Nicotinic Acetylcholine Receptor Ligands

This compound is the optimal starting material for a validated series of potent and selective α4β2 nAChR ligands. As demonstrated by Olesen et al., the 5-alkylamino-4-(1,2,3,6-tetrahydropyridin-4-yl)isoxazole scaffold yields single-digit nanomolar binding affinity (IC50 = 4.6 nM) and high subtype selectivity. The target compound provides the core skeleton pre-assembled, requiring only reductive amination or alkylation of the 5-amino group to generate a screening library. Using a generic 5-aminoisoxazole would instead necessitate a multi-step synthesis to install the tetrahydropyridine ring, significantly lowering throughput [1].

Diversity-Oriented Synthesis: Construction of Isoxazolo[5,4-b]pyridine Fused Heterocycles

The compound's unique reactivity profile allows it to participate in one-pot three-component reactions with aldehydes and 1,3-dicarbonyls to form highly complex isoxazolo[5,4-b]pyridine derivatives—scaffolds of interest as nuclear hormone receptor agonists. This reaction, which proceeds in water under microwave irradiation, relies on the precise substitution pattern of the 5-aminoisoxazole and the tetrahydropyridine ring acting as a dienophile or reacting partner. Simpler 5-aminoisoxazoles lacking the tetrahydropyridine ring cannot undergo this specific cascade, resulting in lower yields and a different product profile. This directly leverages the evidence of its distinct synthetic utility [2].

Procurement for Automated High-Throughput Screening (HTS) Deck Preparation

For HTS facilities, the combination of a guaranteed 95% purity, a defined melting point for identity QC, and high predicted thermal stability makes this compound ideal for deck preparation. The low predicted LogP also reduces the risk of precipitation in aqueous assay buffers, a common failure mode for lipophilic screening compounds. The specification and property differentiation (melting point 126-127 °C, purity 95%, ClogP -0.292) directly support automated liquid handling workflows, where reliability and consistency are paramount. This contrasts with liquid or poorly characterized analogs that require manual intervention and risk instrument clogging .

Quote Request

Request a Quote for 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.